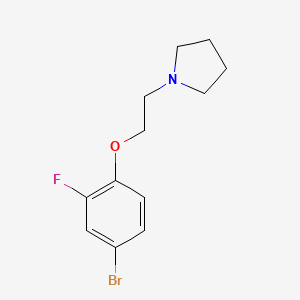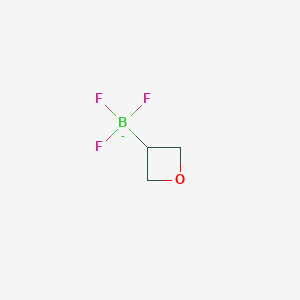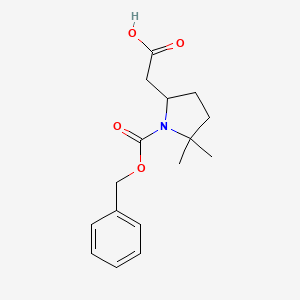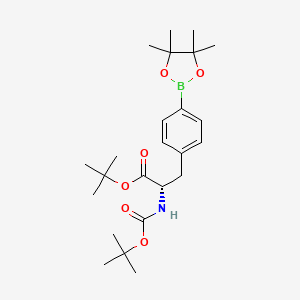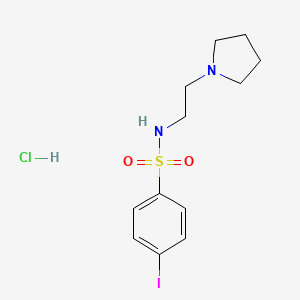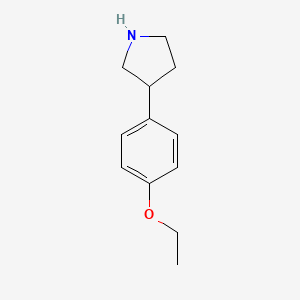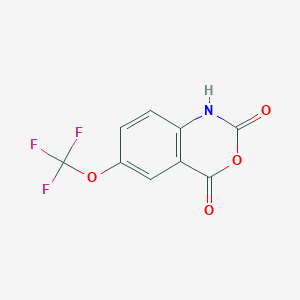
5-(Trifluoromethoxy)isatoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethoxy)isatoic anhydride is an organofluorine compound with the molecular formula C9H4F3NO4. It is a derivative of isatoic anhydride, characterized by the presence of a trifluoromethoxy group (-OCF3) at the 5-position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethoxy)isatoic anhydride typically involves the cyclization of anthranilic acids. One common method uses phosgene or its analogs, such as triphosgene or ethyl chloroformate, as the source of the carbonyl group. due to the high toxicity of phosgene, alternative methods have been developed. These include the catalytic carbonylation of substituted anilines with carbon monoxide, often using palladium (II) catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of safer and more efficient reagents and catalysts would be prioritized to minimize environmental and health risks.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Trifluoromethoxy)isatoic anhydride can undergo various types of chemical reactions, including:
Hydrolysis: This reaction leads to the formation of anthranilic acid and trifluoromethanol.
Alcoholysis: Reaction with alcohols to form esters.
Aminolysis: Reaction with amines to form amides.
Substitution Reactions: The trifluoromethoxy group can be substituted under certain conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acids.
Alcoholysis: Requires alcohols and often an acid or base catalyst.
Aminolysis: Involves amines and may require heating or the presence of a catalyst.
Major Products Formed
Hydrolysis: Anthranilic acid and trifluoromethanol.
Alcoholysis: Corresponding esters.
Aminolysis: Corresponding amides.
Applications De Recherche Scientifique
5-(Trifluoromethoxy)isatoic anhydride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various nitrogen-containing heterocyclic compounds, such as quinazolines and benzodiazepines.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical drugs, including those with anti-inflammatory and anticancer properties.
Material Science: Used in the development of new materials with unique properties due to the presence of the trifluoromethoxy group.
Mécanisme D'action
The mechanism of action of 5-(Trifluoromethoxy)isatoic anhydride is not well-documented. its reactivity is primarily due to the presence of the trifluoromethoxy group, which can influence the electronic properties of the molecule. This group can participate in various chemical reactions, leading to the formation of different products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isatoic Anhydride: The parent compound without the trifluoromethoxy group.
5-Methoxyisatoic Anhydride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
5-Chloroisatoic Anhydride: Contains a chlorine atom instead of the trifluoromethoxy group.
Uniqueness
5-(Trifluoromethoxy)isatoic anhydride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of molecules with specific desired properties, particularly in medicinal chemistry and material science .
Propriétés
Formule moléculaire |
C9H4F3NO4 |
|---|---|
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)-1H-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H4F3NO4/c10-9(11,12)17-4-1-2-6-5(3-4)7(14)16-8(15)13-6/h1-3H,(H,13,15) |
Clé InChI |
WOMKETYGRLXPGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
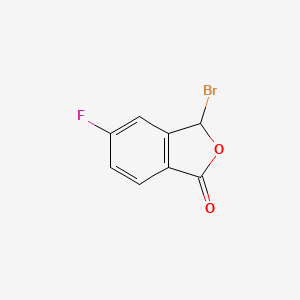


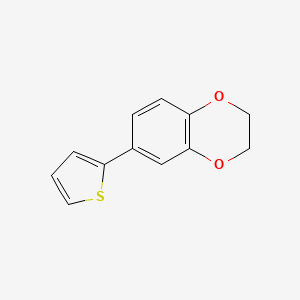
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)

